Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with cyano, methyl, sulfanyl, and thienyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and amines.
Introduction of Substituents: The cyano, methyl, sulfanyl, and thienyl groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using cyanide ions.
Esterification: The carboxylate group is introduced through an esterification reaction involving an alcohol and a carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate exerts its effects depends on its application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Catalysis: It can act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- Allyl 5-cyano-2-methyl-6-sulfanyl-4-(2-furyl)-1,4-dihydro-3-pyridinecarboxylate
- Allyl 5-cyano-2-methyl-6-sulfanyl-4-(2-phenyl)-1,4-dihydro-3-pyridinecarboxylate
Uniqueness
- Thienyl Group : The presence of the thienyl group distinguishes it from similar compounds, potentially offering unique reactivity and applications.
- Sulfanyl Group : The sulfanyl group provides additional sites for chemical modification and functionalization.
Properties
Molecular Formula |
C15H14N2O2S2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
prop-2-enyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-6-19-15(18)12-9(2)17-14(20)10(8-16)13(12)11-5-4-7-21-11/h3-5,7,13,17,20H,1,6H2,2H3 |
InChI Key |
ZCNUWAHXHFHFBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CS2)C(=O)OCC=C |
Isomeric SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CS2)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CS2)C(=O)OCC=C |
Origin of Product |
United States |
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